molecular formula C18H21N5O4 B2550499 N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1396748-45-0

N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2550499
CAS No.: 1396748-45-0
M. Wt: 371.397
InChI Key: GPCFJCGDNYYREC-UHFFFAOYSA-N
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Description

N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H21N5O4 and its molecular weight is 371.397. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

A series of studies highlight the synthesis and evaluation of various triazole derivatives for their antimicrobial and antifungal properties. Among these, compounds featuring triazole cores have been synthesized and tested against a range of microbial strains. For instance, Bektaş et al. (2007) developed novel 1,2,4-triazole derivatives and tested their antimicrobial activities, finding some compounds exhibiting good to moderate activities against tested microorganisms. Similarly, Fandaklı et al. (2012) synthesized 1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activity, noting that certain Mannich bases demonstrated good activity against the test microorganisms compared with ampicillin. These studies underscore the potential of triazole derivatives as bases for developing new antimicrobial agents (Bektaş et al., 2007); (Fandaklı et al., 2012).

Antioxidant Properties

The antioxidant activity of triazole derivatives also represents a significant area of research. Brahmi et al. (2018) synthesized a new series of semicarbazone-triazole hybrid derivatives and conducted in vitro antioxidant activity tests. Compounds showed excellent scavenging ability, particularly against 1,1-diphenyl-2-picrylhydrazyl radical and 2,2′-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid), highlighting their potential as potent antioxidant agents. This study provides insights into the structural features contributing to the antioxidant activity of triazole derivatives and underscores their potential in developing new antioxidant drugs (Brahmi et al., 2018).

Pharmacological Evaluation

Research into the pharmacological applications of triazole derivatives includes the evaluation of their properties as serotonin receptor antagonists. Mahesh et al. (2011) discovered that certain 5-HT(3) receptor antagonists, derived from structurally novel compounds, exhibit antidepressant-like activity in forced swim tests, demonstrating the therapeutic potential of triazole derivatives in treating depression. This research emphasizes the importance of triazole compounds in developing new pharmacological agents with potential applications in mental health (Mahesh et al., 2011).

Properties

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-11-14(12(2)27-21-11)8-19-18(25)15-9-23(22-20-15)10-16(24)13-6-4-5-7-17(13)26-3/h4-7,9,16,24H,8,10H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCFJCGDNYYREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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